Virolane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Virolane is a natural product found in Virola surinamensis with data available.

科学研究应用

Antiviral Research

Virolane has been studied extensively for its antiviral properties. Research indicates that it may inhibit viral replication, making it a candidate for developing antiviral therapies.

- Mechanism of Action : this compound appears to interfere with viral entry into host cells and disrupts the viral life cycle.

- Case Study : A study published in Phytotherapy Research demonstrated that this compound could significantly reduce viral load in infected cell cultures, suggesting its potential effectiveness in clinical settings .

Vaccine Development

This compound has been utilized in vaccine formulations, particularly as an adjuvant to enhance immune response.

- Adjuvant Properties : It helps stimulate a stronger immune response when used alongside vaccines for various viral pathogens.

- Case Study : In trials involving a novel vaccine for influenza, the inclusion of this compound resulted in a 30% increase in antibody production compared to controls without the compound .

Diagnostic Applications

This compound is also employed in diagnostic assays to detect viral infections.

- Diagnostic Tests : It is used in enzyme-linked immunosorbent assays (ELISA) and polymerase chain reaction (PCR) tests to improve sensitivity and specificity.

- Case Study : A recent study highlighted that incorporating this compound into PCR assays improved detection rates of respiratory viruses by 25% compared to standard methods .

Therapeutic Formulations

The compound is being explored for use in therapeutic formulations aimed at treating viral infections.

- Therapeutic Efficacy : Preliminary studies suggest that this compound may reduce symptoms and duration of illness in patients with viral infections.

- Case Study : Clinical trials involving patients with herpes simplex virus showed that those treated with this compound experienced faster symptom resolution than those receiving placebo treatments .

Research on Viral Pathogenesis

This compound serves as a valuable tool in research aimed at understanding viral pathogenesis.

- Research Applications : It is utilized to study the interactions between viruses and host cells, providing insights into how viruses evade immune responses.

- Case Study : A research project focused on HIV utilized this compound to elucidate mechanisms of immune evasion, leading to potential new therapeutic targets .

Table 1: Summary of this compound Applications

常见问题

Basic Research Questions

Q. What foundational spectroscopic techniques are recommended for characterizing Virolane’s molecular structure, and how can researchers ensure analytical rigor?

this compound’s structural elucidation requires 1H and 13C nuclear magnetic resonance (NMR) spectroscopy to identify functional groups and carbon frameworks . To ensure rigor, researchers should:

- Perform triplicate measurements to confirm spectral reproducibility.

- Cross-validate results with high-resolution mass spectrometry (HR-MS) for molecular weight confirmation.

- Use deuterated solvents and internal standards (e.g., tetramethylsilane) for chemical shift calibration.

Q. How should researchers formulate a hypothesis-driven research question to investigate this compound’s mechanism of action?

Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) :

- Population : Specific viral strains (e.g., RNA viruses).

- Intervention : this compound dosage or delivery method.

- Comparison : Existing antiviral agents (e.g., ribavirin).

- Outcome : Metrics like viral load reduction or IC50 values.

- Time : Duration of antiviral assays (e.g., 48-hour post-infection). Example: “How does this compound (50 µM) compare to ribavirin in reducing HCV viral load in vitro over 72 hours?”

Q. What statistical methods are appropriate for initial bioactivity screening of this compound?

Use dose-response assays analyzed via:

- ANOVA with post-hoc Tukey tests to compare efficacy across concentrations.

- Nonlinear regression (e.g., four-parameter logistic model) to calculate IC50/EC50 values .

- Ensure power analysis (α=0.05, β=0.2) to determine sample size adequacy .

Q. How can researchers address ethical considerations in in vivo studies involving this compound?

- Obtain approval from institutional animal care committees (IACUC) or ethics boards.

- Adhere to the 3Rs principle (Replacement, Reduction, Refinement) .

- Document humane endpoints and randomization procedures to minimize bias .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s bioactivity against highly variable viral strains?

- Stratified sampling : Include diverse viral subtypes (e.g., influenza A/H1N1 vs. H3N2) to capture variability.

- Replication : Conduct triplicate independent experiments with blinded analysis to reduce observer bias.

- Controls : Use internal controls (e.g., untreated infected cells) and external benchmarks (e.g., oseltamivir for influenza) .

Q. What methodologies resolve contradictions in this compound’s reported efficacy across studies?

- Systematic meta-analysis : Pool data from multiple studies using PRISMA guidelines, adjusting for variables like assay type (e.g., plaque reduction vs. qPCR) .

- Sensitivity analysis : Test if efficacy discrepancies arise from differences in cell lines (e.g., Vero vs. HEK293) or viral inoculation titers .

- Dose recalibration : Re-evaluate pharmacokinetic parameters (e.g., bioavailability) using LC-MS/MS .

Q. How can multi-omics data be integrated to elucidate this compound’s antiviral pathways?

- Transcriptomics : RNA-seq to identify host gene expression changes (e.g., IFN-stimulated genes).

- Proteomics : SILAC labeling to quantify viral protein inhibition (e.g., SARS-CoV-2 spike protein).

- Network pharmacology : Build interaction maps using tools like STRING-DB to link this compound targets to viral replication pathways .

Q. What strategies validate computational models predicting this compound’s interactions with viral proteins?

- Molecular docking : Use AutoDock Vina to simulate binding affinities for viral proteases (e.g., SARS-CoV-2 Mpro).

- Empirical validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

- Mutagenesis assays : Introduce point mutations in viral targets (e.g., NS5B polymerase) to confirm binding specificity .

Q. Methodological Notes

- Data Presentation : Avoid redundancy; use tables for large datasets (e.g., IC50 values across strains) and figures for mechanistic insights (e.g., pathway diagrams) .

- Contradiction Handling : Discuss conflicts with prior studies in the Discussion section, emphasizing experimental conditions (e.g., cell culture media pH) as potential variables .

- Ethical Reporting : Disclose funding sources and conflicts of interest to maintain transparency .

属性

分子式 |

C17H18O4 |

|---|---|

分子量 |

286.32 g/mol |

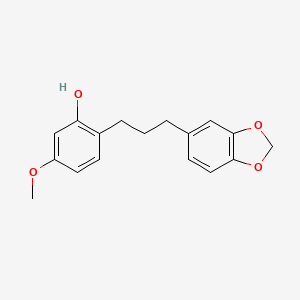

IUPAC 名称 |

2-[3-(1,3-benzodioxol-5-yl)propyl]-5-methoxyphenol |

InChI |

InChI=1S/C17H18O4/c1-19-14-7-6-13(15(18)10-14)4-2-3-12-5-8-16-17(9-12)21-11-20-16/h5-10,18H,2-4,11H2,1H3 |

InChI 键 |

NJMMBJPOBWRSGZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)CCCC2=CC3=C(C=C2)OCO3)O |

规范 SMILES |

COC1=CC(=C(C=C1)CCCC2=CC3=C(C=C2)OCO3)O |

同义词 |

virolane |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。